molecular formula C18H21NO4S B5084752 methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate

methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate

Cat. No. B5084752
M. Wt: 347.4 g/mol
InChI Key: QIEPZTVADGNURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate, also known as Methyl Tosylamide, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. Methyl Tosylamide is an important intermediate in the synthesis of various organic compounds and is widely used in pharmaceutical research.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide is not well understood. However, it is believed to act as a nucleophile in various reactions. methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide is also known to act as a protecting group for amines and carboxylic acids.
Biochemical and Physiological Effects:
methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide has no known biochemical or physiological effects. It is not used as a drug and has no therapeutic value.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide is a versatile reagent that is widely used in organic synthesis. It is easy to handle, has a long shelf life, and is relatively inexpensive. However, it is a toxic substance and should be handled with care. The use of methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide in lab experiments requires proper safety precautions and protective equipment.

Future Directions

There are several future directions for the use of methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide in scientific research. One potential application is in the synthesis of new pharmaceutical compounds. methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide can be used as an intermediate in the synthesis of new drugs with improved therapeutic properties. Another potential application is in the development of new chiral auxiliaries for asymmetric synthesis. methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide can be modified to create new chiral auxiliaries with improved selectivity and efficiency. Finally, methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide can be used in the development of new catalysts for organic reactions. By modifying the structure of methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide, new catalysts with improved activity and selectivity can be developed.

Synthesis Methods

The synthesis of methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide is a multi-step process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-aminobenzoic acid methyl ester. The reaction takes place in the presence of a catalyst such as triethylamine and the resulting product is purified using recrystallization.

Scientific Research Applications

Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate Tosylamide is also used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis.

properties

IUPAC Name

methyl 3-[(4-tert-butylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)14-8-10-16(11-9-14)24(21,22)19-15-7-5-6-13(12-15)17(20)23-4/h5-12,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPZTVADGNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate

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